molecular formula C17H20N2O5 B2420357 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1421453-66-8

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2420357
CAS No.: 1421453-66-8
M. Wt: 332.356
InChI Key: LUENRILFRFAPDU-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves multiple steps. One common method includes the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity. The oxalamide linkage may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methylphenyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-4-methylphenyl)oxalamide

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENRILFRFAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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